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molecular formula C12H6Cl5O3P B125154 Bis(2,4-dichlorophenyl) phosphorochloridate CAS No. 14254-41-2

Bis(2,4-dichlorophenyl) phosphorochloridate

Cat. No. B125154
M. Wt: 406.4 g/mol
InChI Key: RHQSBXZVIMBYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04894450

Procedure details

To a melt of 2,4-dichlorophenol (400.0 g, 2.454 mole) at ca. 50° was added 4-dimethylamino-pyridine (6.93 g, 56 mmole), followed by phosphorus oxychloride (289.5 g, 1.887 mole). The mixture was heated under nitrogen to ca. 120°, at which temperature the mixture began to reflux and to generate hydrogen chloride (which was passed through a sodium hydroxide scrubber). After about twelve hours at 120°-125°, gas-liquid partition chromatography (GLPC) using a silica capillary indicated less than 1% (by weight) of unreacted 2,4-dichlorophenol and a mixture of 2,4-dichlorophenyl phosphorodichloridate, the desired bis(2,4-dichlorophenyl) phosphorochloridate, and tris(2,4-dichlorophenyl) phosphate. After the reaction mixture was cooled to ca. 40°, hexane (145 ml) was added and the mixture was cooled to ca. 20°. A precipitate containing 4-dimethylaminopyridine hydrochloride was removed by filtration. The filtrate was diluted with additional hexane (145 ml) and cooled to ca. -30°. After about eight hours the resultant precipitate was collected by filtration and washed with hexane (four 200-ml portions) at ca. -20°, all with careful exclusion of moisture. Drying for two hours at room temperature under a flow of nitrogen yielded 129.87 g (26% yield) of the desired bis(2,4-dichlorophenyl) phosphorochloridate as a white solid. Analysis by GLPC indicated 99% purity (by weight), with contamination by 0.3% (by weight) 2,4-dichlorophenyl phosphorodichloridate and 0.2% (by weight) tris(2,4-dichlorophenyl) phosphate.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
6.93 g
Type
catalyst
Reaction Step One
Quantity
289.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[P:10]([Cl:14])(Cl)(Cl)=[O:11].[ClH:15].[OH-:16].[Na+]>CN(C)C1C=CN=CC=1>[P:10]([Cl:14])(=[O:11])([O:16][C:3]1[CH:4]=[CH:5][C:6]([Cl:15])=[CH:7][C:2]=1[Cl:1])[O:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1] |f:3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
6.93 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
289.5 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated under nitrogen to ca. 120°, at which temperature the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
After about twelve hours at 120°-125°
CUSTOM
Type
CUSTOM
Details
gas-liquid partition chromatography (GLPC)
ADDITION
Type
ADDITION
Details
a mixture of 2,4-dichlorophenyl phosphorodichloridate
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to ca. 40°
ADDITION
Type
ADDITION
Details
hexane (145 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ca. 20°
ADDITION
Type
ADDITION
Details
A precipitate containing 4-dimethylaminopyridine hydrochloride
CUSTOM
Type
CUSTOM
Details
was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with additional hexane (145 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ca. -30°
FILTRATION
Type
FILTRATION
Details
After about eight hours the resultant precipitate was collected by filtration
Duration
8 h
WASH
Type
WASH
Details
washed with hexane (four 200-ml portions) at ca. -20°
CUSTOM
Type
CUSTOM
Details
Drying for two hours at room temperature under a flow of nitrogen
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
P(OC1=C(C=C(C=C1)Cl)Cl)(OC1=C(C=C(C=C1)Cl)Cl)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 129.87 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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